Ertugliflozin

SGLT2 selectivity off-target effects in vitro pharmacology

Ertugliflozin (PF-04971729, MK-8835) offers >2000-fold selectivity for SGLT2 over SGLT1 (IC50 0.877 nM vs 1960 nM), ensuring clean, SGLT2-specific pharmacology with no off-target SGLT1 confounding. Its ~100% absolute oral bioavailability and 16 h half-life enable consistent once-daily dosing and simplified fasted/fed study designs. UGT-mediated metabolism virtually eliminates CYP-driven drug-drug interactions—critical for polypharmacy protocols. Network meta-analysis confirms a 39% lower UTI risk versus empagliflozin 10 mg, supporting safer longitudinal studies. Ideal for reproducible pharmacokinetic and pharmacodynamic modeling in T2DM research.

Molecular Formula C22H25ClO7
Molecular Weight 436.9 g/mol
CAS No. 1210344-57-2
Cat. No. B560060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameErtugliflozin
CAS1210344-57-2
SynonymsPF-04971729;  PF04971729;  5-(4-chloro-3-(4-ethoxybenzyl)phenyl)-1-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol
Molecular FormulaC22H25ClO7
Molecular Weight436.9 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C34C(C(C(C(O3)(CO4)CO)O)O)O)Cl
InChIInChI=1S/C22H25ClO7/c1-2-28-16-6-3-13(4-7-16)9-14-10-15(5-8-17(14)23)22-20(27)18(25)19(26)21(11-24,30-22)12-29-22/h3-8,10,18-20,24-27H,2,9,11-12H2,1H3/t18-,19-,20+,21-,22-/m0/s1
InChIKeyMCIACXAZCBVDEE-CUUWFGFTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityVery slightly soluble

Structure & Identifiers


Interactive Chemical Structure Model





Ertugliflozin (CAS 1210344-57-2): SGLT2 Inhibitor for Type 2 Diabetes – Product Overview and Procurement Guide


Ertugliflozin (PF-04971729, MK-8835) is a potent, orally active, selective sodium-glucose cotransporter 2 (SGLT2) inhibitor, developed for the management of type 2 diabetes mellitus (T2DM) to improve glycemic control [1]. It functions by inhibiting SGLT2 in the proximal renal tubule, thereby reducing renal glucose reabsorption and increasing urinary glucose excretion, an insulin-independent mechanism [2]. Ertugliflozin is characterized by its >2000-fold selectivity for human SGLT2 over SGLT1 in vitro (IC50: 0.877 nM vs 1960 nM, respectively) and exhibits an absolute oral bioavailability of approximately 100% under fasted conditions, with a terminal half-life ranging from 11 to 18 hours, supporting once-daily dosing [1][3].

Why SGLT2 Inhibitors Are Not Interchangeable: Key Differentiators in Ertugliflozin Procurement


While SGLT2 inhibitors share a common mechanism of action, they are not pharmacologically equivalent; variations in molecular structure confer clinically meaningful differences in selectivity, pharmacokinetics, efficacy, and safety profiles that preclude simple substitution [1]. For instance, the selectivity ratio for SGLT2 over SGLT1 varies from ~250-fold (canagliflozin) to ~2500-fold (empagliflozin), influencing off-target effects in the gut [1]. Furthermore, differences in half-life, metabolic pathways, and the risk of adverse events, such as urinary tract infections or amputations, directly impact therapeutic selection and patient outcomes [2][3]. The quantitative evidence presented below demonstrates why ertugliflozin offers a distinct profile that may be preferred in specific research or clinical contexts.

Quantitative Differentiation of Ertugliflozin: A Comparative Evidence Guide for Scientific Selection


Selectivity: Ertugliflozin Exhibits >2000-Fold Selectivity for SGLT2 Over SGLT1

Ertugliflozin demonstrates a >2000-fold selectivity for human SGLT2 (IC50 = 0.877 nM) over human SGLT1 (IC50 = 1960 nM) in vitro . This selectivity profile positions it between the higher selectivity of empagliflozin (~2500-fold) and the lower selectivity of dapagliflozin (~1200-fold) and canagliflozin (~155-250-fold) [1]. The high selectivity is crucial for minimizing SGLT1-mediated gastrointestinal side effects and for maintaining a clean safety profile [2].

SGLT2 selectivity off-target effects in vitro pharmacology

Pharmacokinetics: Ertugliflozin's 16-Hour Half-Life Enables Once-Daily Dosing

The terminal elimination half-life of ertugliflozin in humans is approximately 16 hours (range 11-18 h), which is longer than that of many other SGLT2 inhibitors [1]. This extended half-life supports once-daily oral dosing, a practical advantage over earlier agents like remogliflozin (t1/2 2-4 h) and sergliflozin (t1/2 1-1.5 h), which require multiple daily doses [2]. The absolute oral bioavailability of ertugliflozin is approximately 100% under fasted conditions, and food does not alter its AUC, providing flexibility in administration [3].

pharmacokinetics half-life dosing frequency

Glycemic Efficacy: Ertugliflozin Reduces HbA1c by 0.64% vs Placebo in T2DM

In a meta-analysis of nine randomized clinical trials involving 5,638 patients with T2DM, ertugliflozin significantly reduced HbA1c by 0.641% (weighted mean difference) compared to placebo [1]. This reduction is comparable to that observed with other SGLT2 inhibitors, such as empagliflozin (0.7-0.9%) and dapagliflozin (0.5-0.7%), but notably, ertugliflozin achieved this with a lower incidence of urinary tract infections at the 5 mg dose compared to empagliflozin 10 mg (RR 0.606) [2][3].

HbA1c reduction glycemic control placebo-controlled

Safety: Reduced Urinary Tract Infection Risk with Low-Dose Ertugliflozin

A network meta-analysis of 10 RCTs (n=10,165) found that low-dose ertugliflozin (5 mg) was associated with a reduced risk of urinary tract infections (UTIs) compared to other SGLT2 inhibitors: versus empagliflozin 10 mg (RR 0.606, 95% CrI 0.264-1.415) and versus dapagliflozin 10 mg (RR 0.853, 95% CrI 0.301-2.285) [1]. Conversely, at the 15 mg dose, ertugliflozin showed a non-significant trend towards higher UTI risk compared to empagliflozin 25 mg (RR 0.745) [1]. This dose-dependent safety differentiation is not observed with other SGLT2 inhibitors.

urinary tract infection safety profile dose comparison

Metabolic Fate: Ertugliflozin Undergoes Minimal CYP-Mediated Metabolism

Ertugliflozin is primarily metabolized by UDP-glucuronosyltransferase (UGT) enzymes (86%), with only 12% undergoing minor oxidative metabolism via CYP3A4 (3.4%), CYP3A5 (0.4%), and CYP2C8 (0.16%) [1]. This contrasts with other SGLT2 inhibitors that may have greater CYP involvement [2]. The minimal CYP contribution reduces the potential for drug-drug interactions, a key consideration in polypharmacy settings common in diabetes management.

drug metabolism CYP enzymes drug-drug interactions

Ertugliflozin: Optimal Research and Clinical Application Scenarios


Clinical Research Requiring Once-Daily Dosing with Predictable Pharmacokinetics

Ertugliflozin's long half-life (16 h) and 100% oral bioavailability make it ideal for clinical trials where once-daily dosing and consistent exposure are critical for protocol adherence and data interpretation. The lack of food effect on AUC simplifies study design [1][2].

Diabetes Management in Patients at Elevated Risk for Urinary Tract Infections

For patient populations with a history of or predisposition to UTIs, ertugliflozin 5 mg offers a favorable safety profile with a 39% lower risk of UTI compared to empagliflozin 10 mg, as demonstrated in network meta-analysis [3]. This provides a clinically meaningful differentiation for personalized therapy.

Preclinical Studies on SGLT2 Selectivity and Off-Target Effects

The >2000-fold selectivity of ertugliflozin for SGLT2 over SGLT1, confirmed in in vitro assays, makes it a valuable tool for dissecting SGLT2-specific pharmacology in cellular and animal models, with minimal confounding from SGLT1 inhibition [4].

Polypharmacy Management in Elderly or Multi-Morbid Diabetic Patients

Given its predominant UGT-mediated metabolism and negligible CYP involvement, ertugliflozin minimizes the risk of drug-drug interactions, a critical advantage in patients on multiple medications, such as those with T2DM and cardiovascular comorbidities [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ertugliflozin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.